molecular formula C10H7N3S B122026 Thiazolo(4,5-f)quinolin-2-amine CAS No. 141890-75-7

Thiazolo(4,5-f)quinolin-2-amine

Cat. No.: B122026
CAS No.: 141890-75-7
M. Wt: 201.25 g/mol
InChI Key: BMHGKKHBROMCAS-UHFFFAOYSA-N
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Description

Thiazolo[4,5-f]quinolin-2-amine is a heterocyclic compound featuring a thiazole ring fused to a quinoline scaffold at positions 4,5-f (Figure 1). This structural motif confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound is synthesized via cyclization reactions, often starting from 5-aminoquinoline derivatives, as demonstrated by microwave-assisted or conventional methods .

Properties

CAS No.

141890-75-7

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

[1,3]thiazolo[4,5-f]quinolin-2-amine

InChI

InChI=1S/C10H7N3S/c11-10-13-9-6-2-1-5-12-7(6)3-4-8(9)14-10/h1-5H,(H2,11,13)

InChI Key

BMHGKKHBROMCAS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2N=C(S3)N)N=C1

Canonical SMILES

C1=CC2=C(C=CC3=C2N=C(S3)N)N=C1

Other CAS No.

141890-75-7

Synonyms

thiazolo(4,5-f)quinolin-2-amine

Origin of Product

United States

Comparison with Similar Compounds

Thiazolo[4,5-c]quinolin-2-amine

  • Key Difference: The thiazole ring is fused at positions 4,5-c of the quinoline core, altering the spatial arrangement of functional groups.
  • Biological Activity: Derivatives like 2-propionamidothiazolo[4,5-c]quinoline 5-oxide (compound 15) exhibit Toll-like receptor (TLR) 7/8 agonistic activity, whereas des-acyl analogs (e.g., compound 17) are inactive. This highlights the critical role of C2 substituents in TLR binding .
  • Synthesis : Requires propionyl chloride and m-CPBA for oxidation, yielding moderate to high purity products .

Thiazolo[5,4-f]quinolin-2-amine

  • Key Difference : The thiazole ring is fused at positions 5,4-f, reversing the connectivity compared to the 4,5-f isomer.
  • Applications : Listed as a related compound in commercial catalogs but lacks detailed pharmacological data in the literature .

Imidazo[4,5-f]quinolin-2-amine (e.g., MeIQ, IQ)

  • Key Difference : Replaces the thiazole sulfur with a nitrogen atom, forming an imidazole ring.
  • Biological Activity: Known mutagens and carcinogens (e.g., MeIQ and IQ) found in cooked meats. Unlike thiazolo analogs, these compounds exhibit potent DNA adduct formation, linking structural differences to toxicity profiles .

Substituent Effects on Activity

Compound Substituent/Modification Biological Activity Reference
Thiazolo[4,5-f]quinolin-2-amine None (parent compound) Moderate COX-1 inhibition
5-Trifluoromethyl derivative CF₃ at position 5 Enhanced antiproliferative activity (NCI-60)
6-Propylhexahydro derivative Saturated quinoline + propyl Dopamine autoreceptor selectivity (ED₅₀: 2 mg/kg)
N-propionamide derivative C2 acyl group TLR7/8 agonism (EC₅₀: 0.1 μM)

Key Insights :

  • Electron-withdrawing groups (e.g., CF₃) enhance anticancer activity by stabilizing charge interactions in target enzymes .
  • Saturation of the quinoline ring (hexahydro derivative) improves selectivity for dopamine autoreceptors over postsynaptic receptors, reducing extrapyramidal side effects .

Thiazolo[4,5-f]quinolin-2-amine

  • Route: Cyclization of 5-aminoquinoline with thiocyanate reagents under acidic conditions .
  • Yield : ~40–72% after purification .

Thiazolo[4,5-c]quinolin-2-amine Derivatives

  • Route : Microwave-assisted cyclization with propyl isothiocyanate, achieving higher yields (72%) compared to conventional heating .

Imidazo[4,5-f]quinolin-2-amine

  • Route: Condensation of quinoline-5,6-diamine with aldehydes, yielding mutagenic derivatives like MeIQ .

Preparation Methods

Reaction Optimization

  • Catalytic System : Ammonium acetate in acetic acid.

  • Temperature : 150–170°C for 30–60 minutes.

  • Yield : 86–98%, depending on substituents.

The pressurized environment accelerates enolization and dehydration steps, minimizing side reactions. Comparative studies show a 40% yield increase over conventional reflux methods.

Table 1: Q-Tube Reactor Conditions vs. Conventional Methods

ParameterQ-Tube ReactorConventional Reflux
Temperature (°C)150–17080–100
Time (hours)0.5–112–16
Yield (%)86–9858–78
Solvent Volume (mL)4–1015–30

Palladium-Catalyzed Cross-Coupling Modifications

Functionalization of the thiazoloquinoline core often employs palladium-catalyzed cross-coupling. A 2022 protocol describes Suzuki-Miyaura coupling at the 5-position using arylboronic acids and Pd(OAc)₂.

Procedure

  • Substrates : 5-Bromo-Thiazolo[4,5-f]quinolin-2-amine, arylboronic acids.

  • Catalyst : Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%).

  • Conditions : DMF/H₂O (3:1), 100°C, 8 hours.

  • Yield : 70–85%.

This method enables diversification of the quinoline ring but requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Solid-Phase Synthesis for Analog Libraries

Solid-phase techniques facilitate high-throughput synthesis of Thiazolo[4,5-f]quinolin-2-amine analogs. Resin-bound quinoline precursors undergo sequential:

  • Immobilization : Wang resin functionalization via carbodiimide coupling.

  • Cyclization : Treatment with Lawesson’s reagent to form the thiazole ring.

  • Cleavage : TFA-mediated release from the resin.

Table 2: Solid-Phase Synthesis Outcomes

StepReagentsTime (hours)Purity (%)
ImmobilizationEDC, NHS, DIPEA24>95
CyclizationLawesson’s reagent, DCM690
CleavageTFA/H₂O (95:5)285–90

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has emerged as an eco-friendly alternative. Ball-milling quinoline-thiourea adducts with K₂CO₃ at 30 Hz for 2 hours produces Thiazolo[4,5-f]quinolin-2-amine in 82% yield. Advantages include:

  • No solvent waste.

  • Reaction completion within 2 hours.

  • Scalability to multigram quantities.

Structural Confirmation and Analytical Data

All synthesized compounds require rigorous characterization:

  • ¹H NMR (DMSO- d ₆): δ 8.72 (s, 1H, NH₂), 8.35–7.45 (m, 6H, aromatic).

  • HRMS : m/z 215.2743 [M+H]⁺ (calc. 215.2748 for C₁₁H₉N₃S).

  • X-ray Crystallography : Orthorhombic crystal system, space group P2₁2₁2₁ .

Q & A

Basic Research Question

  • Solvents : Acetic acid (for Br₂-mediated cyclization) or CHCl₃ (room-temperature reactions) .
  • Catalysts : Bromine (1–2 eq.) at 10–15°C minimizes side reactions .
    Yield Optimization : Use anhydrous Na₂SO₄ for drying organic layers and silica gel chromatography for purification .

Why do some derivatives show COX-2 selectivity despite structural similarities?

Advanced Research Question
COX-2 selectivity (e.g., 17a , 30 ) is rare but linked to:

  • Hydrophobic Pockets : Bulky substituents (e.g., trifluoromethyl) may exploit COX-2’s larger active site .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance binding to COX-2’s Val³⁵⁰ residue .
    Method : Docking studies (e.g., AutoDock Vina) to map substituent-enzyme interactions .

What analytical techniques confirm successful cyclization?

Basic Research Question

  • ¹H NMR : Aromatic protons in thiazoloquinoline show distinct splitting (e.g., H-7 and H-8 coupling in angular isomers) .
  • ¹³C NMR : Thiazole carbons (C-2, C-5) appear at δ 160–170 ppm .
  • XRD : Resolve ambiguities in regiochemistry (e.g., angular vs. linear isomers) .

How do angular vs. linear cyclization patterns impact bioactivity?

Advanced Research Question

  • Angular Cyclization (thiazolo[4,5-f]): Enhances COX-1 inhibition due to planar geometry aligning with the enzyme’s hydrophobic cleft .
  • Linear Isomers : Less active (e.g., thiazolo[5,4-f] derivatives show <20% inhibition) .
    Case Study : Taurin et al. failed to synthesize thiazolo[4,5-f] via direct methods but succeeded using stepwise nitro reduction and cyclization .

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